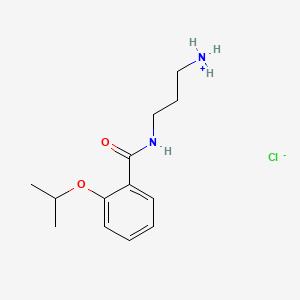
S-(4-Bromophenyl) 2-methylpropanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-Bromophenyl) 2-methylpropanethioate: is an organic compound characterized by the presence of a bromophenyl group attached to a 2-methylpropanethioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Bromophenyl) 2-methylpropanethioate typically involves the selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium . This process yields pure 2-(4-bromophenyl)-2-methylpropanoic acid, which is a key intermediate in the production of the target compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the selective bromination process mentioned above can be scaled up for industrial applications, ensuring the production of high-purity compounds suitable for further use in various industries.
Análisis De Reacciones Químicas
Types of Reactions: S-(4-Bromophenyl) 2-methylpropanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-(4-Bromophenyl) 2-methylpropanethioate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of S-(4-Bromophenyl) 2-methylpropanethioate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions and reagents used. Its bromophenyl group can participate in electrophilic aromatic substitution reactions, while the thioate moiety can undergo nucleophilic attacks.
Comparación Con Compuestos Similares
S-Methyl 2-methylpropanethioate: Shares a similar thioate moiety but lacks the bromophenyl group.
2-(4-Bromophenyl)propionic acid: Contains a bromophenyl group but differs in the rest of the molecular structure.
Uniqueness: S-(4-Bromophenyl) 2-methylpropanethioate is unique due to the combination of its bromophenyl and thioate moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthetic chemistry and research.
Propiedades
Número CAS |
76542-13-7 |
|---|---|
Fórmula molecular |
C10H11BrOS |
Peso molecular |
259.16 g/mol |
Nombre IUPAC |
S-(4-bromophenyl) 2-methylpropanethioate |
InChI |
InChI=1S/C10H11BrOS/c1-7(2)10(12)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3 |
Clave InChI |
QGOTXBISXHCJFU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)SC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


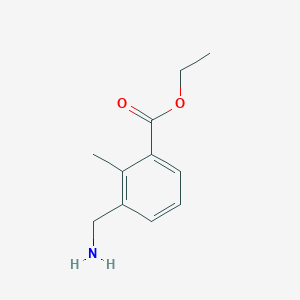
![2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole](/img/structure/B14453868.png)

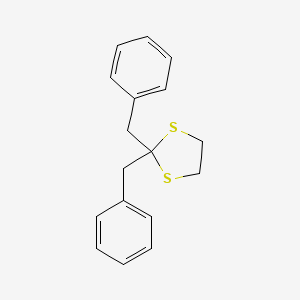

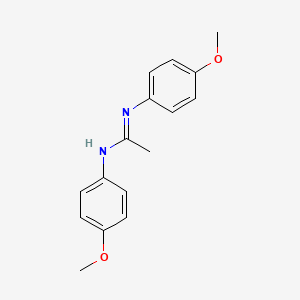
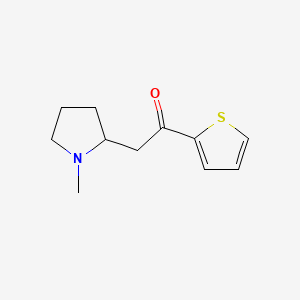
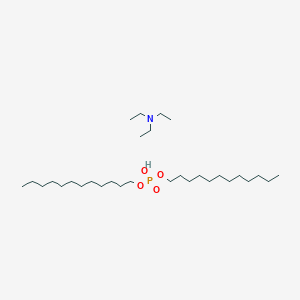


![Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]-](/img/structure/B14453925.png)

![2-[(E)-N-anilino-C-[(E)-(phenylhydrazinylidene)methyl]carbonimidoyl]oxolane-3,4-diol](/img/structure/B14453932.png)
